molecular formula C10H15N3O2 B8603691 1-(1-Methylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid

1-(1-Methylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B8603691
M. Wt: 209.24 g/mol
InChI Key: INNRQLBISRQAHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-Methylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Methylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(1-Methylpiperidin-4-yl)-1H-pyrazole-4-carboxylic acid

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

1-(1-methylpiperidin-4-yl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C10H15N3O2/c1-12-4-2-9(3-5-12)13-7-8(6-11-13)10(14)15/h6-7,9H,2-5H2,1H3,(H,14,15)

InChI Key

INNRQLBISRQAHS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)N2C=C(C=N2)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

According to the previously reported procedure, before the basic hydrolysis (KOH/MeOH/water), 4-(4-ethoxycarbonyl-pyrazol-1-yl)-piperidine-1-carboxylic acid tert-butyl ester (776 mg, 2.4 mmol) was dissolved in DCM (24 mL) and treated with TFA (1.85 mL, 24 mmol) for 3 hours. The reaction was poured into saturated NaHCO3 solution (100 mL), extracted with DCM (2×200 mL). The combined organic layers were dried over anhydrous sodium sulfate and evaporated to dryness to afford 550 mg of crude product that was dissolved in DCM (20 mL) and treated first with TEA (1.058 mL, 7.595 mmol), then with 37 wt. % in water formaldehyde solution (0.22 mL, 2.95 mmol) and finally with sodium triacetoxyborohydride (782 mg, 3.69 mmol) at room temperature, with stirring, under a nitrogen atmosphere. After 1 hour, DCM was added (20 mL) and the organic layer was washed with saturated NaHCO3 solution (25 mL), dried over anhydrous sodium sulfate and evaporated to leave an oil that was employed in the basic hydrolysis step with no further purification affording title compound.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
KOH MeOH water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
1.85 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
[Compound]
Name
TEA
Quantity
1.058 mL
Type
reactant
Reaction Step Five
Quantity
0.22 mL
Type
reactant
Reaction Step Six
Quantity
782 mg
Type
reactant
Reaction Step Six
Name
Quantity
24 mL
Type
solvent
Reaction Step Seven
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight

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